1,2-Di-Boc-piperidazine

Descripción general

Descripción

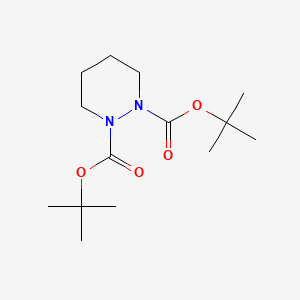

1,2-Di-Boc-piperidazine, also known by its IUPAC name ditert-butyl diazinane-1,2-dicarboxylate, is a useful research chemical with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. The Boc (tert-butoxycarbonyl) groups are used to protect the nitrogen atoms during chemical reactions, making this compound a valuable intermediate in organic synthesis.

Mecanismo De Acción

Target of Action

Piperazine derivatives, which include 1,2-di-boc-piperidazine, are known to interact with a variety of receptors and enzymes in the body .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biochemical pathways.

Pharmacokinetics

It is known that the nitrogen atom sites in piperazine derivatives serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Di-Boc-piperidazine can be synthesized through the selective reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction typically involves the protection of one nitrogen atom in piperazine, allowing the other amine group to react . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the Boc-protected product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and development purposes .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Di-Boc-piperidazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected nitrogen atoms can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides or acyl chlorides, often in the presence of a base like triethylamine.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is typically used for Boc deprotection.

Major Products Formed

Substitution Reactions: The major products are typically N-substituted piperazines, depending on the substituents introduced.

Deprotection Reactions: The primary product is the free piperazine derivative, which can be further functionalized for various applications.

Aplicaciones Científicas De Investigación

1,2-Di-Boc-piperidazine is widely used in scientific research due to its versatility as a building block in organic synthesis. Its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

Medicine: Utilized in the synthesis of drug candidates, particularly those targeting central nervous system disorders and infectious diseases.

Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-piperazine: A similar compound with only one Boc-protected nitrogen atom, used in similar synthetic applications.

Piperazine: The parent compound without Boc protection, commonly used in medicinal chemistry and drug development.

N-Methylpiperazine: A derivative with a methyl group on one nitrogen atom, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of 1,2-Di-Boc-piperidazine

This compound is unique due to the presence of two Boc-protected nitrogen atoms, providing greater versatility in synthetic applications. This dual protection allows for selective reactions at either nitrogen atom, making it a valuable intermediate in the synthesis of complex molecules.

Propiedades

IUPAC Name |

ditert-butyl diazinane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTYDPNTAVCVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

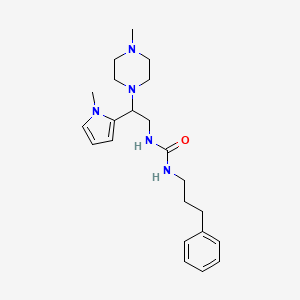

![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-chlorophenyl)ethanediamide](/img/structure/B2944881.png)

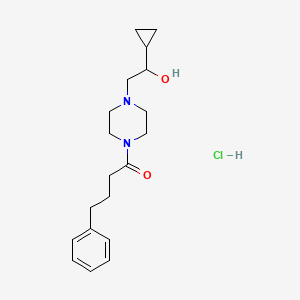

![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)

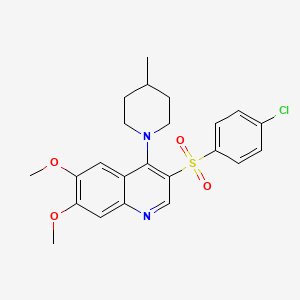

![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)

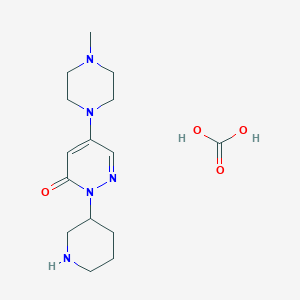

![7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)

![4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile](/img/structure/B2944902.png)